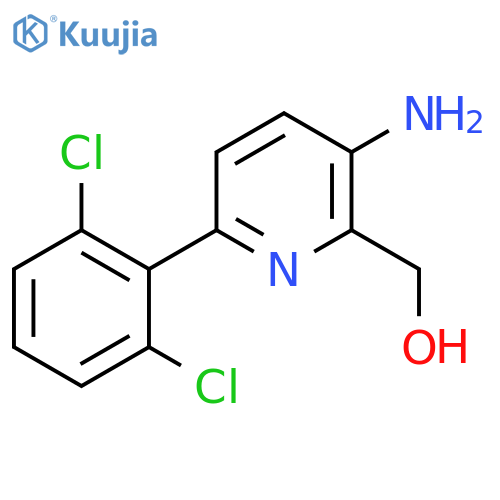Cas no 1361721-56-3 (3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol)

1361721-56-3 structure
商品名:3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol
CAS番号:1361721-56-3
MF:C12H10Cl2N2O
メガワット:269.12660074234
CID:4928355
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol
-
- インチ: 1S/C12H10Cl2N2O/c13-7-2-1-3-8(14)12(7)10-5-4-9(15)11(6-17)16-10/h1-5,17H,6,15H2
- InChIKey: YLXXJOUSCJZRLC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C=CC(=C(CO)N=1)N)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 59.1
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006012-250mg |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol |
1361721-56-3 | 97% | 250mg |
$686.80 | 2022-03-01 | |
| Alichem | A022006012-1g |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol |
1361721-56-3 | 97% | 1g |
$1,814.40 | 2022-03-01 | |
| Alichem | A022006012-500mg |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol |
1361721-56-3 | 97% | 500mg |
$980.00 | 2022-03-01 |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
1361721-56-3 (3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量